2-(3-Fluoro-4-methylphenyl)-2-methylpropanoic acid

Regiospecific building blocks Positional isomer discrimination NMR quality control

Researchers procuring fluorinated phenylacetic acid building blocks face a critical challenge: regioisomers sharing identical molecular formula (C11H13FO2, MW 196.22) are indistinguishable by MS. Using the wrong positional isomer derails SAR studies and compromises patent specificity. • Regiospecific 3-fluoro-4-methyl topology confirmed by batch-specific NMR & HPLC. • Gem-dimethyl at α-carbon blocks metabolic oxidation for lead optimization. • Enables systematic fluorine scanning with distinct XLogP for logP/pKa tuning.

Molecular Formula C11H13FO2
Molecular Weight 196.22 g/mol
Cat. No. B13256156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Fluoro-4-methylphenyl)-2-methylpropanoic acid
Molecular FormulaC11H13FO2
Molecular Weight196.22 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(C)(C)C(=O)O)F
InChIInChI=1S/C11H13FO2/c1-7-4-5-8(6-9(7)12)11(2,3)10(13)14/h4-6H,1-3H3,(H,13,14)
InChIKeyAVZMAWZAVJHQLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Fluoro-4-methylphenyl)-2-methylpropanoic Acid: Chemical Identity and Procurement


2-(3-Fluoro-4-methylphenyl)-2-methylpropanoic acid (CAS 1314696-86-0) is an alpha,alpha-disubstituted aromatic carboxylic acid with the molecular formula C11H13FO2 and a molecular weight of 196.22 g/mol . It features a 3-fluoro-4-methylphenyl ring attached to the alpha carbon of a 2-methylpropanoic acid backbone, as confirmed by its SMILES notation Cc1ccc(C(C)(C)C(=O)O)cc1F . This compound belongs to the class of aryl-2-methylpropanoic acid building blocks widely used as synthetic intermediates in medicinal chemistry and agrochemical research. Its most significant attribute for scientific procurement is the precise 3-fluoro-4-methyl substitution pattern, which distinguishes it from numerous positional isomers that share exactly the same molecular formula (C11H13FO2) and molecular weight (196.22 g/mol) but differ in the ring positions of the fluorine and methyl substituents .

Regioisomer Differentiation and Analytical Verification Requirements


Multiple regioisomeric forms of 2-(fluoro-methylphenyl)-2-methylpropanoic acid exist that are chemically distinct but analytically confounding. The target compound carries the fluorine at the meta position (C-3) and the methyl at the para position (C-4) of the phenyl ring. Its closest positional isomers—2-(4-fluoro-3-methylphenyl)-2-methylpropanoic acid (CAS 1250140-56-7), 2-(3-fluoro-5-methylphenyl)-2-methylpropanoic acid (CAS 1314651-29-0), 2-(5-fluoro-2-methylphenyl)-2-methylpropanoic acid, and 3-(4-fluoro-2-methylphenyl)-2-methylpropanoic acid (CAS 1514836-26-0)—all share the identical molecular formula C11H13FO2 and molecular weight 196.22 g/mol . Without orthogonal analytical verification (e.g., NMR, HPLC retention time matching), these isomers are indistinguishable by mass spectrometry or elemental analysis alone. Substituting the wrong regioisomer can derail structure-activity relationship (SAR) studies, compromise patent specificity, or introduce uncharacterized impurities into downstream synthetic sequences. The absence of publicly available biological activity data for the target compound further underscores that its procurement value resides primarily in its unique substitution geometry rather than in any broadly shared class-level bioactivity profile .

Key Differentiation Evidence for Regiospecific Procurement


NMR-Based Regiospecific Identity Verification

The target compound (CAS 1314696-86-0) is supplied at a minimum purity of 95% . Critically, its distinct 3-fluoro-4-methyl substitution pattern yields a unique NMR fingerprint that differentiates it from all known positional isomers—including the 4-fluoro-3-methyl, 3-fluoro-5-methyl, 5-fluoro-2-methyl, and 4-fluoro-2-methyl variants—each of which also has molecular formula C11H13FO2 and MW 196.22 . The supplier provides batch-specific QC documentation including NMR, HPLC, and GC data that confirms both chemical purity and, by inference from consistent retention time and spectral pattern, regiospecific identity . This analytical traceability is absent for isomer mixtures or uncharacterized stocks.

Regiospecific building blocks Positional isomer discrimination NMR quality control Medicinal chemistry intermediates

Fluorine-Induced Lipophilicity Shift

The 3-fluoro-4-methyl substitution pattern alters calculated lipophilicity compared to the non-fluorinated parent scaffold. For the close positional isomer 2-(4-fluoro-3-methylphenyl)-2-methylpropanoic acid (which shares the same atom connectivity but with swapped fluoro/methyl positions), the PubChem-computed XLogP3 value is 2.8 . The non-fluorinated parent compound, 2-methyl-2-phenylpropanoic acid (CAS 826-55-1), has a computed XLogP3 of 1.6 . This represents a ΔXLogP3 of approximately +1.2 log units attributable to the combined effect of aromatic fluorine and methyl substitution. The target compound's 3-fluoro-4-methyl arrangement is expected to produce a comparable or modestly differentiated lipophilicity shift relative to its positional isomers, providing a tangible physicochemical lever for fine-tuning logP in fragment-based or scaffold-hopping campaigns .

Lipophilicity optimization Fluorine substitution effects ADME property tuning Partition coefficient

gem-Dimethyl Alpha-Substitution Architecture

The target compound features a geminal dimethyl group at the alpha carbon of the propanoic acid moiety, which is structurally distinct from closely related linear propanoic acid analogs such as 3-(3-fluoro-4-methylphenyl)propanoic acid (CAS 881189-62-4, C10H11FO2, MW 182.19) . The gem-dimethyl substitution introduces increased steric bulk at the alpha position and eliminates the alpha-hydrogen, which can reduce metabolic liability at this site and alter conformational preferences of the carboxylic acid moiety relative to the aryl ring . This alpha,alpha-disubstitution pattern is a recognized design element in medicinal chemistry for modulating target engagement kinetics and improving metabolic stability .

Alpha-gem-dimethyl effect Conformational restriction Metabolic stability Building block design

Primary Research and Industrial Application Scenarios


Fragment-Based Drug Discovery and Scaffold Hopping

This compound serves as a regiospecifically defined aryl-2-methylpropanoic acid fragment for fragment-based drug discovery (FBDD) libraries. Its 3-fluoro-4-methyl substitution pattern provides a distinct vector for fluorine-mediated binding interactions, complementing other halogenated or methylated fragments in SAR exploration . The gem-dimethyl alpha-carbon blocks metabolic oxidation at this site, a design consideration supported by broad medicinal chemistry precedent for alpha-gem-dimethyl groups in lead optimization . When procuring for FBDD, verification of regiospecific identity via the supplier's batch-specific NMR and HPLC documentation is essential, as mass spectrometry cannot distinguish this isomer from other C11H13FO2 positional variants .

Patent-Specific Intermediate Synthesis

In proprietary synthetic routes disclosed in patents (e.g., WO 2012/136221 A1 and WO-2018093966-A1, which claim ortho-fluoro substituted aryl compounds and metabolic disease modulators respectively) , the precise position of fluorine and methyl substituents on the phenyl ring is critical for intellectual property (IP) integrity. The 3-fluoro-4-methyl arrangement represents a unique substitution topology that cannot be achieved by alternative synthetic disconnections starting from different regioisomers. Using an incorrectly substituted isomer in a patent-exemplified synthesis can invalidate comparative data and compromise freedom-to-operate assessments.

Physicochemical Property Tuning via Fluorine Scanning

The compound enables systematic fluorine scanning of the aryl ring in alpha,alpha-dimethylphenylacetic acid scaffolds. Positioning fluorine at the 3-position (meta to the propanoic acid attachment) combined with a methyl at the 4-position modulates both lipophilicity and electronic properties. Evidence from the close positional isomer 2-(4-fluoro-3-methylphenyl)-2-methylpropanoic acid demonstrates an XLogP3 of 2.8, representing a +1.2 log unit increase over the non-fluorinated parent 2-methyl-2-phenylpropanoic acid (XLogP3 = 1.6) . The target compound's distinct 3-fluoro-4-methyl topology provides an additional data point in fluorine positional scanning, enabling finer optimization of logP, pKa, and target off-rates than achievable with mono-substituted or non-fluorinated analogs alone .

Quote Request

Request a Quote for 2-(3-Fluoro-4-methylphenyl)-2-methylpropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.